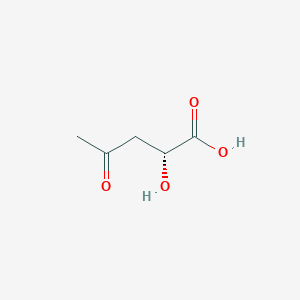
(2R)-2-hydroxy-4-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-hydroxy-4-oxopentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H8O4 and its molecular weight is 132.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Applications
Enzyme Catalysis
(2R)-2-hydroxy-4-oxopentanoic acid serves as a substrate in various enzymatic reactions. It is involved in the synthesis of chiral compounds through biocatalytic processes. For instance, it can be used in aldol addition reactions catalyzed by specific enzymes, leading to the formation of valuable intermediates for pharmaceuticals .
Chiral Reagent
This compound is recognized for its utility as a chiral reagent in asymmetric synthesis, allowing for the production of enantiomerically enriched compounds. Its ability to participate in stereoselective reactions makes it a valuable tool in the synthesis of complex organic molecules .
Pharmaceutical Applications
Precursor in Drug Synthesis
this compound is a precursor for synthesizing various pharmaceutical agents. It has been noted for its role in producing compounds with anti-cancer properties and other therapeutic effects. For example, derivatives of this compound have been explored for their potential use in treating metabolic disorders .
Case Study: Anticancer Agents
A notable application involves the conversion of this compound into novel indole derivatives, which exhibit significant anticancer activity. Research indicates that these derivatives can effectively inhibit tumor growth, showcasing the compound's potential in oncology .
Industrial Applications
Biobased Chemical Production
The compound is also utilized in the production of biobased chemicals through fermentation processes. It can be derived from renewable resources, making it an attractive option for sustainable chemical manufacturing. This pathway involves converting sugars into pyruvate and subsequently into this compound, which can then be transformed into various industrial chemicals .
Table: Industrial Applications of this compound
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Biochemical Processes | Enzyme catalysis | Used as a substrate for enzyme reactions |
| Pharmaceutical Synthesis | Precursor for anti-cancer drugs | Derivatives show promising therapeutic effects |
| Chemical Manufacturing | Production of biobased chemicals | Derived from renewable resources |
Análisis De Reacciones Químicas
Biocatalytic Reduction to 2,4-Dihydroxypentanoic Acid
The 4-keto group undergoes stereoselective enzymatic reduction using NADPH-dependent dehydrogenases:
-
DpkA (Pseudomonas syringae) reduces the substrate to (2R,4S)-2,4-dihydroxypentanoic acid .
-
KPR (E. coli) produces (2R,4R)-2,4-dihydroxypentanoic acid .
| Enzyme | Cofactor | Stereochemical Outcome | Product |
|---|---|---|---|
| DpkA | NADPH | 4S configuration | (2R,4S)-2,4-dihydroxy acid |
| KPR | NADPH | 4R configuration | (2R,4R)-2,4-dihydroxy acid |
Mechanistic Insight :
The substrate binds to DpkA via salt bridges with Arg58 and H-bonds with His54, positioning the re-face of the ketone toward NADPH for 4S selectivity. KPR stabilizes the substrate with Asn98 and Lys176, favoring 4R reduction .
Oxidation to Regenerate the Ketone
The 4-hydroxy group in (2R,4S/R)-2,4-dihydroxypentanoic acid is reoxidized to 4-oxo using:
Lactonization to 2-Hydroxy-4-valerolactone
Under acidic conditions or enzymatic catalysis (lipases, esterases), intramolecular esterification occurs:
2R 2 Hydroxy 4 oxopentanoic acidH+ or enzyme 2R 2 hydroxy 4 valerolactone+H2O
Key Catalysts :
Aldol Cleavage to Acetaldehyde and Pyruvate
In metabolic pathways, 4-hydroxy-2-oxovalerate aldolase cleaves the compound into:
2R 2 Hydroxy 4 oxopentanoic acid→Acetaldehyde+Pyruvate
This reaction is critical in bacterial degradation of aromatic compounds .
Dehydration to 2-Oxopent-4-enoate
Reversible dehydration catalyzed by 2-oxopent-4-enoate hydratase yields α,β-unsaturated keto acid:
2R 2 Hydroxy 4 oxopentanoic acid⇌2 Oxopent 4 enoate+H2O
The equilibrium favors dehydration under physiological conditions .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions:
-
Thionyl chloride (SOCl₂) : Converts –OH to –Cl, forming 2-chloro-4-oxopentanoic acid.
-
Methanesulfonyl chloride (MsCl) : Generates a mesylate intermediate for further functionalization.
Propiedades
Número CAS |
150337-73-8 |
|---|---|
Fórmula molecular |
C5H8O4 |
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9)/t4-/m1/s1 |
Clave InChI |
QTSNVMMGKAPSRT-SCSAIBSYSA-N |
SMILES |
CC(=O)CC(C(=O)O)O |
SMILES isomérico |
CC(=O)C[C@H](C(=O)O)O |
SMILES canónico |
CC(=O)CC(C(=O)O)O |
Sinónimos |
Pentanoic acid, 2-hydroxy-4-oxo-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















